molecular formula C15H18N2O2 B11859570 1'-Isobutyrylspiro[indoline-3,3'-pyrrolidin]-2-one

1'-Isobutyrylspiro[indoline-3,3'-pyrrolidin]-2-one

Cat. No.: B11859570
M. Wt: 258.32 g/mol
InChI Key: BNYWZYRAPJKCKX-UHFFFAOYSA-N
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Description

1’-Isobutyrylspiro[indoline-3,3’-pyrrolidin]-2-one is a spirocyclic compound that features a unique structure combining an indoline and a pyrrolidinone moiety Spirocyclic compounds are known for their rigid and three-dimensional structures, which often impart unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-Isobutyrylspiro[indoline-3,3’-pyrrolidin]-2-one typically involves a (3 + 2) cycloaddition reaction. This reaction can be promoted by either Lewis base or Brønsted base catalysts. For instance, using a Lewis base such as tricyclohexylphosphine (PCy3) as a catalyst can yield the desired product with excellent diastereoselectivity . Alternatively, a Brønsted base like potassium carbonate (K2CO3) can also be used to achieve good yields .

Industrial Production Methods: While specific industrial production methods for 1’-Isobutyrylspiro[indoline-3,3’-pyrrolidin]-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 1’-Isobutyrylspiro[indoline-3,3’-pyrrolidin]-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

1’-Isobutyrylspiro[indoline-3,3’-pyrrolidin]-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’-Isobutyrylspiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with specific molecular targets. The compound’s unique spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 1’-Isobutyrylspiro[indoline-3,3’-pyrrolidin]-2-one is unique due to its specific spiro linkage and the presence of an isobutyryl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

1'-(2-methylpropanoyl)spiro[1H-indole-3,3'-pyrrolidine]-2-one

InChI

InChI=1S/C15H18N2O2/c1-10(2)13(18)17-8-7-15(9-17)11-5-3-4-6-12(11)16-14(15)19/h3-6,10H,7-9H2,1-2H3,(H,16,19)

InChI Key

BNYWZYRAPJKCKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CCC2(C1)C3=CC=CC=C3NC2=O

Origin of Product

United States

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